An In-depth Technical Guide to the Chemical Properties of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 5-(3-Pyridyl)isoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its rigid, heteroaromatic scaffold, combining the electronic properties of a pyridine ring, an isoxazole ring, and a carboxylic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents, particularly nicotinic acetylcholine receptor (nAChR) modulators.[1][2]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Structure
The structure of 5-(3-Pyridyl)isoxazole-3-carboxylic acid incorporates three key functional components: a pyridine ring, an isoxazole ring, and a carboxylic acid group.
-
IUPAC Name: 5-(pyridin-3-yl)isoxazole-3-carboxylic acid
-
CAS Number: 893638-39-6[3]
-
Molecular Formula: C₉H₆N₂O₃[2]
-
SMILES: O=C(O)c1cc(on1)c2cccnc2[3]
Caption: 2D Chemical Structure of 5-(3-Pyridyl)isoxazole-3-carboxylic acid.
Physicochemical Data
While experimentally determined data for this specific molecule is not widely published, the following table summarizes key physicochemical properties, including predicted values where experimental data is unavailable. These predictions are based on computational models and data from structurally similar compounds.
| Property | Value | Source |
| Melting Point | No experimental data available. Similar structures, such as 5-phenylisoxazole-3-carboxylic acid, have melting points in the range of 160-164 °C. | N/A |
| pKa | Predicted to have two pKa values: one for the carboxylic acid (approx. 3-4) and one for the pyridinium ion (approx. 4-5). | N/A (Based on general values for carboxylic acids and pyridines)[4][5] |
| LogP | A calculated LogP for the isomeric 5-(2-pyridyl)isoxazole-3-carboxylic acid is 1.43.[6] The value for the 3-pyridyl isomer is expected to be similar. | N/A |
| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents such as DMSO, DMF, and methanol. | N/A |
| Storage | Store at room temperature in a dry environment or sealed at 2-8°C.[3] | N/A |
Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.
-
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1760 cm⁻¹. Conjugation with the isoxazole ring may shift this to the lower end of the range.
-
C=N Stretch (Isoxazole & Pyridine): Absorption bands in the 1600-1450 cm⁻¹ region are expected due to the C=N and C=C stretching vibrations within the isoxazole and pyridine rings.
-
Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the pyridine and isoxazole rings. The pyridine ring protons would appear as multiplets in the aromatic region (δ 7.5-9.0 ppm). A singlet for the isoxazole proton is also expected in the aromatic region. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the position of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 160 ppm). The carbons of the pyridine and isoxazole rings would appear in the aromatic region (δ 110-160 ppm).
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) would be observed at m/z 190 or 191, respectively. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and fragmentation of the heterocyclic rings.
Synthesis and Manufacturing
The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[7][8] This approach offers a high degree of control over the substitution pattern of the resulting isoxazole ring.
General Synthetic Pathway: 1,3-Dipolar Cycloaddition
The synthesis of 5-(3-Pyridyl)isoxazole-3-carboxylic acid can be envisioned through the reaction of a propiolate derivative (the alkyne component) with 3-pyridinecarbonitrile oxide (the nitrile oxide component). The nitrile oxide is typically generated in situ from the corresponding aldoxime or hydroximoyl chloride.
Caption: General synthetic workflow for 5-(3-Pyridyl)isoxazole-3-carboxylic acid.
Detailed Experimental Protocol (Proposed)
The following is a proposed, detailed protocol based on established methodologies for the synthesis of similar isoxazole carboxylic acids.[9] Optimization of reaction conditions may be necessary.
Step 1: Synthesis of Ethyl 5-(3-Pyridyl)isoxazole-3-carboxylate
-
Nitrile Oxide Generation: To a stirred solution of 3-pyridinealdoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or a solution of sodium hypochlorite (bleach), to the reaction mixture. The slow addition is crucial to control the concentration of the transient nitrile oxide and minimize dimerization.
-
Cycloaddition: In a separate flask, dissolve ethyl propiolate (1.0-1.2 eq) in the same solvent.
-
Slowly add the freshly prepared nitrile oxide solution to the ethyl propiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the isoxazole ester.
Step 2: Hydrolysis to 5-(3-Pyridyl)isoxazole-3-carboxylic acid
-
Dissolution: Dissolve the purified ethyl 5-(3-pyridyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.5-2.0 eq), to the solution.
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 5-(3-pyridyl)isoxazole-3-carboxylic acid.
Chemical Reactivity
The reactivity of 5-(3-Pyridyl)isoxazole-3-carboxylic acid is dictated by its three main components: the carboxylic acid, the isoxazole ring, and the pyridine ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of standard transformations:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via activation of the carboxylic acid (e.g., with DCC or as an acid chloride) will yield the corresponding ester. This is a common step in prodrug strategies or for modifying solubility.
-
Amide Formation: Activation of the carboxylic acid followed by reaction with an amine will form an amide. This is a key reaction for building more complex molecules and is frequently used in medicinal chemistry to explore structure-activity relationships.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)-5-(3-pyridyl)isoxazole, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 5-(3-pyridyl)isoxazole is a possible transformation.
Reactivity of the Isoxazole Ring
The isoxazole ring is a stable aromatic system, but it can participate in several important reactions:
-
Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂/Pd-C) can open the ring to yield an enaminone, which can be a useful intermediate for further synthetic transformations.
-
Electrophilic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution, primarily at the C4 position. However, the presence of the electron-withdrawing carboxylic acid group at C3 deactivates the ring towards this type of reaction.
-
Lithiation: The proton at the C4 position of the isoxazole ring can be abstracted by strong bases such as n-butyllithium. The resulting 4-lithioisoxazole is a potent nucleophile that can react with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce substituents at the 4-position.[10]
Reactivity of the Pyridine Ring
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or H₂O₂. This modification can alter the electronic properties and steric profile of the molecule.
-
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under forcing conditions, substitution may occur, primarily at the positions meta to the nitrogen atom.
-
Nucleophilic Substitution: The pyridine ring is generally resistant to nucleophilic aromatic substitution unless activated by electron-withdrawing groups or in the form of a pyridinium salt.
Applications in Drug Discovery and Agrochemicals
The primary utility of 5-(3-Pyridyl)isoxazole-3-carboxylic acid lies in its role as a versatile scaffold for the synthesis of biologically active compounds.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
A significant body of research highlights the importance of the isoxazole scaffold in the design of ligands for nicotinic acetylcholine receptors.[11][12][13][14] These receptors are implicated in a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain. 5-(3-Pyridyl)isoxazole-3-carboxylic acid serves as a key starting material for the synthesis of novel nAChR agonists, partial agonists, and allosteric modulators.[1][2] The pyridine nitrogen can act as a key hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. The isoxazole ring provides a rigid spacer and can be further functionalized to optimize binding affinity and selectivity for different nAChR subtypes.
Caption: Role of the core scaffold in developing nAChR modulators.
Other Therapeutic Areas
Derivatives of isoxazole carboxylic acids have demonstrated a broad range of biological activities, suggesting that 5-(3-pyridyl)isoxazole-3-carboxylic acid could be a valuable starting point for drug discovery in other areas:
-
Antimicrobial Agents: The isoxazole nucleus is present in several antibacterial drugs, such as sulfamethoxazole. Novel derivatives could be explored for their efficacy against resistant bacterial strains.[9]
-
Enzyme Inhibitors: Isoxazole-containing compounds have been identified as inhibitors of various enzymes, including xanthine oxidase, which is a target for the treatment of gout.[15][16]
-
Anticancer Agents: The isoxazole scaffold has been incorporated into molecules with antiproliferative activity.
Agrochemicals
The isoxazole ring is a known toxophore in a number of commercial pesticides. 5-(3-Pyridyl)isoxazole-3-carboxylic acid can serve as a building block for the synthesis of novel insecticides, herbicides, and fungicides with potentially improved efficacy and selectivity.[1][2]
Conclusion
5-(3-Pyridyl)isoxazole-3-carboxylic acid is a strategically important heterocyclic building block with a rich chemical profile. Its synthesis is accessible through well-established cycloaddition methodologies, and its distinct functional groups offer multiple handles for chemical modification. The proven utility of the isoxazole-pyridine scaffold in the development of potent and selective nicotinic acetylcholine receptor modulators underscores its significance in modern drug discovery. Further exploration of the reactivity and biological potential of this compound and its derivatives is likely to yield novel candidates for the treatment of a variety of diseases and for applications in agrochemical science. This guide serves as a foundational resource for researchers seeking to leverage the unique chemical properties of this versatile molecule.
References
-
Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available from: [Link]
-
PubMed. New Isoxazole Derivatives Designed as Nicotinic Acetylcholine Receptor Ligand Candidates. Available from: [Link]
-
PubMed. Improving the nicotinic pharmacophore with a series of (Isoxazole)methylene-1-azacyclic compounds: synthesis, structure-activity relationship, and molecular modeling. Available from: [Link]
-
National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]
-
MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]
-
ResearchGate. New isoxazole derivatives designed as nicotinic acetylcholine receptor ligand candidates | Request PDF. Available from: [Link]
-
Chemsrc. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4. Available from: [Link]
-
PubMed Central. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Available from: [Link]
-
MySkinRecipes. 5-(3-Pyridyl)isoxazole-3-carboxylic Acid. Available from: [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]
-
MySkinRecipes. 5-(3-Pyridyl)isoxazole-3-carboxylic Acid. Available from: [Link]
-
National Institutes of Health. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Available from: [Link]
-
Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available from: [Link]
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]
-
MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Available from: [Link]
-
National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available from: [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available from: [Link]
-
PubChem. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. Available from: [Link]
-
Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available from: [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. Available from: [Link]
-
PubChem. 3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid). Available from: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
-
pKa Data Compiled by R. Williams. Available from: [Link]
-
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
-
MDPI. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Available from: [Link]
-
PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available from: [Link]
Sources
- 1. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 2. 5-(3-Pyridyl)isoxazole-3-carboxylic Acid [myskinrecipes.com]
- 3. 893638-39-6|5-(3-Pyridyl)isoxazole-3-carboxylic Acid|BLD Pharm [bldpharm.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 6. 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | CAS#:893638-37-4 | Chemsrc [chemsrc.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid | C9H6N2O3 | CID 16790800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. eontrading.uk [eontrading.uk]
- 15. 5-(3-Pyridyl)isoxazole-3-carboxylic Acid price,buy 5-(3-Pyridyl)isoxazole-3-carboxylic Acid - chemicalbook [m.chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
5-(3-Pyridyl)isoxazole-3-carboxylic Acid Core